molecular formula C15H10I4O5 B585438 3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6 CAS No. 1346603-58-4

3,5,3',5'-Tetraiodo Thyrolactic Acid-13C6

Cat. No.: B585438
CAS No.: 1346603-58-4
M. Wt: 783.812
InChI Key: JEAVLSCJUQYFHT-WIZSHPFNSA-N
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Description

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is a synthetic compound that is structurally related to thyroid hormones It is characterized by the presence of four iodine atoms and a thyrolactic acid backbone labeled with carbon-13 isotopes

Biochemical Analysis

Biochemical Properties

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 plays a significant role in biochemical reactions, particularly those involving thyroid hormones. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with deiodinases, which are enzymes responsible for the activation and deactivation of thyroid hormones. These interactions are crucial for maintaining the balance of thyroid hormones in the body .

Cellular Effects

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in lipid metabolism and energy expenditure. This compound also impacts cell signaling pathways related to thyroid hormone receptors, thereby influencing cellular responses to thyroid hormones .

Molecular Mechanism

The molecular mechanism of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 involves its binding interactions with thyroid hormone receptors and deiodinases. By binding to these receptors, it can either activate or inhibit their activity, leading to changes in gene expression and enzyme activity. This compound can also influence the deiodination process, thereby regulating the levels of active thyroid hormones in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 can change over time. The compound is relatively stable, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 vary with different dosages in animal models. At lower doses, it can effectively modulate thyroid hormone activity without causing adverse effects. At higher doses, it may lead to toxic effects, including disruptions in thyroid hormone balance and metabolic disturbances .

Metabolic Pathways

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is involved in several metabolic pathways, particularly those related to thyroid hormone metabolism. It interacts with enzymes such as deiodinases and cofactors that are essential for the conversion of thyroid hormones. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects. The compound’s distribution is crucial for its role in modulating thyroid hormone activity .

Subcellular Localization

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 is localized in specific subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches its intended sites of action within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 typically involves the iodination of a thyrolactic acid precursor. The reaction conditions often include the use of iodine and an oxidizing agent to facilitate the incorporation of iodine atoms into the aromatic rings of the thyrolactic acid. The process may also involve the use of protective groups to ensure selective iodination at the desired positions.

Industrial Production Methods

Industrial production of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can remove iodine atoms or alter the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a tool to investigate thyroid hormone pathways.

    Industry: Utilized in the production of specialized chemicals and materials.

Comparison with Similar Compounds

3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 can be compared with other iodinated thyroid hormone analogs, such as:

    3,3’,5,5’-Tetraiodothyroacetic Acid (Tetrac): A deaminated analog of thyroxine with similar iodination patterns.

    3,5,3’-Triiodo-L-thyronine (T3): A naturally occurring thyroid hormone with three iodine atoms.

    3,5-Diiodo-L-thyronine (T2): A thyroid hormone metabolite with two iodine atoms.

The uniqueness of 3,5,3’,5’-Tetraiodo Thyrolactic Acid-13C6 lies in its specific iodination pattern and the presence of carbon-13 isotopes, which make it valuable for research applications involving isotopic labeling and tracing.

Properties

CAS No.

1346603-58-4

Molecular Formula

C15H10I4O5

Molecular Weight

783.812

IUPAC Name

2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23)/i4+1,5+1,7+1,8+1,9+1,13+1

InChI Key

JEAVLSCJUQYFHT-WIZSHPFNSA-N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O

Synonyms

α-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzenepropanoic Acid-13C6;  3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]lactic Acid-13C6; 

Origin of Product

United States

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